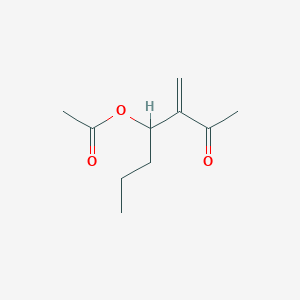
2-Heptanone, 4-(acetyloxy)-3-methylene-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Heptanone, 4-(acetyloxy)-3-methylene- is a chemical compound with a unique structure that includes a heptanone backbone with an acetyloxy and methylene group attached This compound is part of the broader family of ketones, which are characterized by the presence of a carbonyl group (C=O) bonded to two hydrocarbon groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Heptanone, 4-(acetyloxy)-3-methylene- can be achieved through several methods. One common approach involves the acylation of 2-heptanone with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the acetic anhydride acting as the acylating agent to introduce the acetyloxy group.
Industrial Production Methods
In an industrial setting, the production of 2-Heptanone, 4-(acetyloxy)-3-methylene- may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of the compound by continuously feeding reactants into a reactor and collecting the product. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.
化学反应分析
Types of Reactions
2-Heptanone, 4-(acetyloxy)-3-methylene- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂R) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted ketones or esters.
科学研究应用
2-Heptanone, 4-(acetyloxy)-3-methylene- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in biological systems, including its interaction with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a local anesthetic.
Industry: Employed in the production of fragrances, flavors, and as a solvent in various industrial processes.
作用机制
The mechanism by which 2-Heptanone, 4-(acetyloxy)-3-methylene- exerts its effects involves its interaction with specific molecular targets. For example, as a local anesthetic, it may block voltage-gated sodium channels, preventing the initiation and propagation of nerve impulses. This action is similar to other local anesthetics like lidocaine, but with unique properties due to its specific structure.
相似化合物的比较
Similar Compounds
2-Heptanone: A simpler ketone with similar properties but lacking the acetyloxy and methylene groups.
4-Heptanone: Another ketone with a different substitution pattern.
Methyl n-amyl ketone: A related compound with a similar backbone but different functional groups.
Uniqueness
2-Heptanone, 4-(acetyloxy)-3-methylene- stands out due to its unique combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential use in diverse fields make it a valuable compound for research and industrial applications.
属性
CAS 编号 |
169690-47-5 |
|---|---|
分子式 |
C10H16O3 |
分子量 |
184.23 g/mol |
IUPAC 名称 |
(3-methylidene-2-oxoheptan-4-yl) acetate |
InChI |
InChI=1S/C10H16O3/c1-5-6-10(13-9(4)12)7(2)8(3)11/h10H,2,5-6H2,1,3-4H3 |
InChI 键 |
CENLJTMOTNVTOL-UHFFFAOYSA-N |
规范 SMILES |
CCCC(C(=C)C(=O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


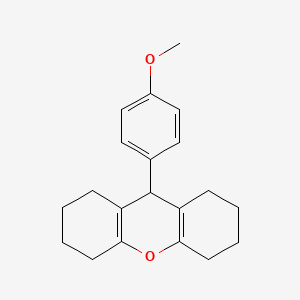
![{[2,2-Difluoro-1-(2-methylpropoxy)ethenyl]oxy}(trimethyl)silane](/img/structure/B14269741.png)
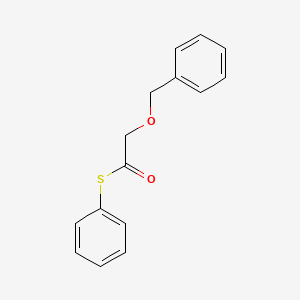
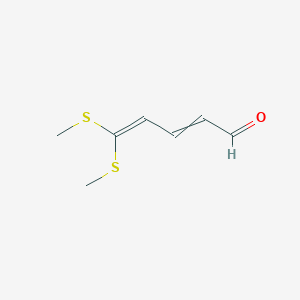

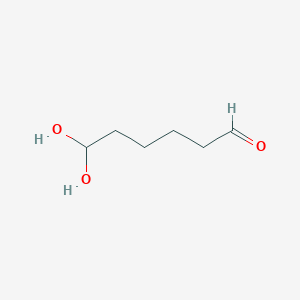
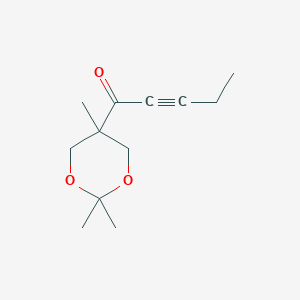
![2-{(E)-[2-Oxo-2-phenyl-1-(2-phenylhydrazinylidene)ethyl]diazenyl}benzoic acid](/img/structure/B14269766.png)
![9,9a-Diphenyl-1,3,4,6,7,9a-hexahydro-2H-pyrazino[1,2-a]pyrimidine](/img/structure/B14269780.png)
![Benzene, 1,1',1''-[[[(1S)-1-methyl-2-propynyl]oxy]methylidyne]tris-](/img/structure/B14269788.png)
![Phenyl [4-(piperidin-1-yl)phenyl]carbamate](/img/structure/B14269795.png)
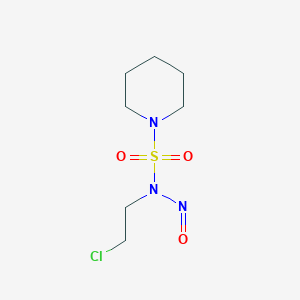
![4-Phenyl-1,2,3,4-tetrahydronaphtho[2,3-h]quinoline-7,12-dione](/img/structure/B14269814.png)

